molecular formula C20H29N3O3 B2955121 1-Cyclohexyl-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea CAS No. 954696-18-5

1-Cyclohexyl-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea

Cat. No.: B2955121
CAS No.: 954696-18-5
M. Wt: 359.47
InChI Key: RHJIOEKDXOMMDW-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea is an organic compound with potential applications in various scientific fields. It's characterized by its unique molecular structure, which includes a cyclohexyl group and a urea moiety, linked through a pyrrolidinyl core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea typically involves multi-step organic reactions:

  • Formation of the Pyrrolidinyl Core: : Starting with the condensation of 4-ethoxybenzaldehyde and an appropriate amine derivative to form an imine intermediate.

  • Cyclization: : The imine undergoes cyclization with a cyclohexanone derivative to form the pyrrolidine ring.

  • Urea Formation: : The pyrrolidinyl compound is then reacted with cyclohexyl isocyanate under controlled conditions to yield the final urea derivative.

Industrial Production Methods: While the laboratory synthesis provides a general method, industrial production scales up these reactions. The process might involve batch or continuous flow reactors with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation, particularly at the cyclohexyl or pyrrolidinyl moieties, under the influence of strong oxidizing agents.

  • Reduction: : Reduction reactions can target the carbonyl groups, potentially converting them to alcohols under appropriate conditions.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can occur, particularly on the ethoxyphenyl group.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

  • Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

  • Substitution: Nucleophiles such as amines or alkoxides, often in polar aprotic solvents.

Major Products

  • Oxidation typically yields carboxylic acids or ketones.

  • Reduction often produces secondary alcohols.

  • Substitution reactions can yield a variety of derivatives depending on the nucleophile involved.

Scientific Research Applications

1-Cyclohexyl-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea has notable applications in:

  • Chemistry: : Used as a building block in the synthesis of more complex organic molecules.

  • Biology: : Investigated for its potential interactions with biological targets, possibly as a pharmacophore in drug design.

  • Medicine: : Explored for therapeutic properties, such as anti-inflammatory or analgesic effects.

  • Industry: : Applied in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The compound's mechanism of action involves its ability to interact with specific molecular targets within cells. It can inhibit or activate enzymes, modulate receptor activity, or interfere with signaling pathways. The exact pathways depend on the context of its use, such as enzyme inhibition in medicinal applications.

Comparison with Similar Compounds

Compared to other cyclohexyl urea derivatives, 1-Cyclohexyl-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea stands out due to its unique substitution pattern and the presence of a pyrrolidinyl core. Similar compounds include:

  • 1-Cyclohexyl-3-((1-phenyl-5-oxopyrrolidin-3-yl)methyl)urea

  • 1-Cyclohexyl-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea

These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity. This uniqueness makes this compound a compound of interest for further study.

Properties

IUPAC Name

1-cyclohexyl-3-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O3/c1-2-26-18-10-8-17(9-11-18)23-14-15(12-19(23)24)13-21-20(25)22-16-6-4-3-5-7-16/h8-11,15-16H,2-7,12-14H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHJIOEKDXOMMDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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